5,2'-Dihydroxyflavone

Description

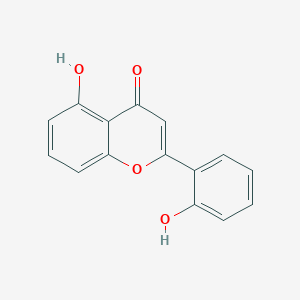

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGRDVXPIXVDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301041391 |

Source

|

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6674-39-1 |

Source

|

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 5,2'-Dihydroxyflavone: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of 5,2'-Dihydroxyflavone in Medicinal Chemistry

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of biological activities.[1] Their therapeutic potential spans antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] Within this vast family, 5,2'-dihydroxyflavone emerges as a molecule of significant interest for researchers and drug development professionals. Its specific hydroxylation pattern imparts unique physicochemical properties that influence its biological interactions and potential therapeutic applications. Understanding the precise synthesis and detailed characterization of this compound is paramount for its exploration as a lead compound in drug discovery programs.

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5,2'-dihydroxyflavone. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and validate this compound, enabling further investigation into its pharmacological profile. The methodologies detailed herein are grounded in established chemical principles, ensuring scientific integrity and reproducibility.

Synthetic Pathways to 5,2'-Dihydroxyflavone: A Tale of Two Reactions

The synthesis of flavones can be approached through several established methods. For 5,2'-dihydroxyflavone, two particularly relevant and historically significant methods are the Allan-Robinson reaction and a synthetic route proceeding via a chalcone intermediate, conceptually related to the Algar-Flynn-Oyamada reaction.

The Allan-Robinson Reaction: A Classic Approach

The Allan-Robinson reaction provides a direct route to flavones from o-hydroxyaryl ketones and aromatic anhydrides.[3][4] This reaction is a cornerstone of flavonoid synthesis, valued for its reliability.[5][6]

The mechanism of the Allan-Robinson reaction involves an initial acylation of the o-hydroxyaryl ketone, followed by an intramolecular cyclization and subsequent dehydration to form the flavone core. The choice of reagents and conditions is critical for driving the reaction towards the desired product and minimizing side reactions. The use of the sodium salt of the corresponding aromatic acid acts as a catalyst and a dehydrating agent.

Experimental Protocol: Allan-Robinson Synthesis of 5,2'-Dihydroxyflavone

Materials and Reagents:

-

2,6-Dihydroxyacetophenone

-

Salicylic anhydride (can be prepared from salicylic acid)

-

Sodium salicylate

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethanol

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,6-dihydroxyacetophenone (1 equivalent), salicylic anhydride (2.5 equivalents), and sodium salicylate (3 equivalents).

-

Reaction Execution: Add anhydrous pyridine to the flask to dissolve the reactants and heat the mixture at reflux for 6-8 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 10% hydrochloric acid. This will precipitate the crude product and neutralize the pyridine.

-

Isolation of Crude Product: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude 5,2'-dihydroxyflavone is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

-

Final Product Handling: The purified product should be dried under vacuum to remove any residual solvents.

Synthesis via Chalcone Intermediate: A Stepwise Approach

An alternative and highly versatile method for synthesizing flavones involves the initial formation of a chalcone, which is then cyclized to the flavone skeleton. This approach is related to the principles of the Algar-Flynn-Oyamada reaction, which typically yields flavonols but can be adapted for flavone synthesis.[7][8]

This two-step process allows for greater control over the substitution pattern of the final flavone. The Claisen-Schmidt condensation to form the chalcone is a robust and high-yielding reaction. The subsequent cyclization can be achieved under various conditions, offering flexibility in the synthetic strategy.

Experimental Protocol: Synthesis of 5,2'-Dihydroxyflavone via a Chalcone Intermediate

Step 1: Synthesis of 2,2',6'-Trihydroxychalcone (Chalcone Intermediate)

Materials and Reagents:

-

2,6-Dihydroxyacetophenone

-

Salicylaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

-

Reaction Setup: Dissolve 2,6-dihydroxyacetophenone (1 equivalent) and salicylaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

-

Base-Catalyzed Condensation: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise with constant stirring.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 24 hours. The formation of the chalcone will be indicated by a color change and the formation of a precipitate.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of ice-cold water and acidify with 10% HCl until the pH is acidic. The precipitated chalcone is collected by filtration, washed with cold water, and dried.

Step 2: Oxidative Cyclization to 5,2'-Dihydroxyflavone

Materials and Reagents:

-

2,2',6'-Trihydroxychalcone

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

Procedure:

-

Reaction Setup: Dissolve the 2,2',6'-trihydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Oxidative Cyclization: Add a catalytic amount of iodine to the solution and heat the mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into a beaker of cold water. A precipitate of the crude flavone will form.

-

Purification: Collect the crude product by filtration and wash with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by water. The crude 5,2'-dihydroxyflavone is then purified by column chromatography as described in the Allan-Robinson method.

Comprehensive Characterization of 5,2'-Dihydroxyflavone

The unambiguous identification and confirmation of the structure of the synthesized 5,2'-dihydroxyflavone are critical for its use in further research. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules.[9][10] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. For 5,2'-dihydroxyflavone, the spectra will exhibit characteristic signals for the flavone backbone and the hydroxyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,2'-Dihydroxyflavone

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| 2 | ~163 | - | - |

| 3 | ~108 | ~6.8 | s |

| 4 | ~182 | - | - |

| 5 | ~162 | - | - |

| 6 | ~99 | ~6.4 | d, J ≈ 8.0 |

| 7 | ~165 | ~7.9 | t, J ≈ 8.0 |

| 8 | ~94 | ~6.5 | d, J ≈ 8.0 |

| 9 | ~157 | - | - |

| 10 | ~106 | - | - |

| 1' | ~118 | - | - |

| 2' | ~155 | - | - |

| 3' | ~117 | ~7.0 | d, J ≈ 8.0 |

| 4' | ~132 | ~7.4 | t, J ≈ 8.0 |

| 5' | ~120 | ~7.0 | t, J ≈ 8.0 |

| 6' | ~129 | ~7.6 | d, J ≈ 8.0 |

| 5-OH | - | ~12.5 | s (broad) |

| 2'-OH | - | ~9.5 | s (broad) |

Note: These are predicted values based on data for similar dihydroxyflavone derivatives and may vary slightly depending on the solvent and experimental conditions.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 5,2'-dihydroxyflavone (C₁₅H₁₀O₄), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).

Table 2: Expected Mass Spectrometry Data for 5,2'-Dihydroxyflavone

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₀O₄ |

| Exact Mass | 254.0579 g/mol |

| [M+H]⁺ | 255.0657 |

| [M-H]⁻ | 253.0495 |

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for characterizing the electronic transitions within the flavone chromophore. Flavonoids typically exhibit two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm).[11] The position of these bands can be influenced by the hydroxylation pattern.

Table 3: Expected UV-Vis Absorption Maxima for 5,2'-Dihydroxyflavone

| Band | Typical Wavelength Range (nm) | Expected λmax (nm) |

| Band I | 300 - 400 | ~330 - 350 |

| Band II | 240 - 280 | ~270 - 280 |

Visualizing the Process: Synthesis and Characterization Workflow

To provide a clear overview of the entire process, from synthesis to characterization, the following workflow diagram is presented.

Caption: Workflow for the synthesis and characterization of 5,2'-dihydroxyflavone.

Conclusion: Enabling Future Research

This technical guide provides a robust framework for the synthesis and comprehensive characterization of 5,2'-dihydroxyflavone. By detailing two reliable synthetic pathways and the essential analytical techniques for structural validation, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The availability of pure, well-characterized 5,2'-dihydroxyflavone is the critical first step in unlocking its full therapeutic potential and advancing our understanding of its role in biological systems.

References

Sources

- 1. mzCloud – 5 2' Dihydroxy 6 7 8 6' tetramethoxyflavone [mzcloud.org]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 8. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sourcing and Isolation of 5,2'-Dihydroxyflavone for Researchers and Drug Development Professionals

Abstract

5,2'-Dihydroxyflavone is a flavonoid that has garnered interest within the scientific community for its potential biological activities. As with many naturally derived compounds, access to pure material is critical for robust pharmacological and preclinical evaluation. This technical guide provides an in-depth exploration of the known natural sources of 5,2'-dihydroxyflavone and its glycosidic precursors. It further details comprehensive, field-proven methodologies for its extraction, isolation, and rigorous characterization. This document is intended to serve as a practical resource for researchers, natural product chemists, and drug development professionals, enabling the proficient procurement of 5,2'-dihydroxyflavone for further scientific investigation.

Introduction to 5,2'-Dihydroxyflavone: A Flavonoid of Emerging Interest

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Within this vast chemical family, dihydroxyflavones represent a significant subgroup characterized by two hydroxyl groups on the flavone backbone. The specific positioning of these hydroxyl groups profoundly influences the molecule's physicochemical properties and its interaction with biological targets.

5,2'-Dihydroxyflavone, with hydroxyl groups at the C5 and C2' positions, presents a unique structural motif. While not as ubiquitously studied as some of its isomers, such as 7,8-dihydroxyflavone (a known TrkB agonist), the distinct substitution pattern of 5,2'-dihydroxyflavone warrants dedicated investigation into its therapeutic potential. The initial and most critical step in this endeavor is the reliable procurement of the pure compound from natural sources. This guide addresses this foundational requirement by providing a detailed roadmap from plant material to purified, well-characterized 5,2'-dihydroxyflavone.

Natural Provenance of 5,2'-Dihydroxyflavone

The natural occurrence of 5,2'-dihydroxyflavone in its aglycone form is relatively rare. However, phytochemical investigations have identified its presence in specific plant species, primarily within the Primulaceae family. Additionally, it can be sourced from its more commonly occurring glycosidic conjugates, which can be hydrolyzed to yield the target aglycone.

Direct Source: Dionysia diapensifolia Bioss.

Phytochemical analysis of the aerial parts of Dionysia diapensifolia, a member of the Primulaceae family, has led to the successful isolation of 5,2'-dihydroxyflavone as a natural product.[3] This makes D. diapensifolia a primary target for the direct isolation of the aglycone.

Glycosidic Source: Hottonia palustris L.

Hottonia palustris L. (Primulaceae) has been identified as a source of 2',5-dihydroxyflavone 2'-O-β-glucopyranoside.[4] This glycoside can be readily hydrolyzed to yield 5,2'-dihydroxyflavone, making H. palustris a viable and important source for the compound. The isolation of the glycoside followed by a straightforward hydrolysis step is a common and effective strategy in natural product chemistry.

Strategic Isolation of 5,2'-Dihydroxyflavone: A Multi-Step Approach

The isolation of 5,2'-dihydroxyflavone from its natural sources is a multi-step process that involves extraction, fractionation, purification, and, if necessary, hydrolysis. The following sections provide detailed protocols that represent a robust and scientifically validated workflow.

Caption: General workflow for the isolation of 5,2'-dihydroxyflavone.

Part 1: Extraction and Fractionation

This initial phase aims to extract a broad range of secondary metabolites, including flavonoids, from the plant matrix and then to separate them into fractions of varying polarity.

Protocol 1: General Extraction and Liquid-Liquid Partitioning

-

Preparation of Plant Material: Air-dry the aerial parts of the selected plant material (Dionysia diapensifolia or Hottonia palustris) at room temperature and grind into a fine powder.

-

Maceration: Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 72 hours, with occasional agitation.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude methanolic extract.

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane to remove non-polar compounds.

-

Ethyl acetate (EtOAc) to extract medium-polarity compounds, including many flavonoid aglycones and less polar glycosides.

-

n-butanol (n-BuOH) to extract more polar compounds, such as flavonoid glycosides.

-

-

Concentrate each fraction in vacuo to dryness. The EtOAc and n-BuOH fractions are the most likely to contain the target compounds.

-

Part 2: Chromatographic Purification

Column chromatography is the cornerstone of purification, separating individual compounds from the complex fractions based on their differential affinities for the stationary and mobile phases.

Protocol 2: Column Chromatography for Isolation

-

Stationary Phase Selection: Prepare a column with silica gel for the initial separation of the EtOAc fraction. For the more polar n-BuOH fraction or for final purification steps, Sephadex LH-20 is highly effective for separating flavonoids.[5]

-

Mobile Phase Gradient (Silica Gel):

-

Apply the dried EtOAc or n-BuOH fraction to the top of the silica gel column.

-

Begin elution with a non-polar solvent system (e.g., n-hexane:EtOAc, 9:1) and gradually increase the polarity by increasing the proportion of EtOAc.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light (254 nm and 365 nm).

-

-

Elution (Sephadex LH-20):

-

Apply the partially purified fraction to a Sephadex LH-20 column.

-

Elute with methanol isocratically. This technique separates compounds based on molecular size and polarity.

-

-

Fraction Pooling and Final Purification:

-

Combine fractions containing the target compound based on TLC analysis.

-

If necessary, perform repeated chromatographic steps, potentially using different solvent systems or preparative HPLC, to achieve high purity.

-

Part 3: Hydrolysis of Glycosides (if applicable)

When starting with Hottonia palustris, the isolated 2',5-dihydroxyflavone 2'-O-β-glucopyranoside must be hydrolyzed to yield the desired 5,2'-dihydroxyflavone aglycone. Acid hydrolysis is a standard and effective method for this transformation.[1][6][7]

Protocol 3: Acid Hydrolysis of Flavonoid Glycoside

-

Dissolution: Dissolve the purified glycoside in a mixture of methanol and 2M hydrochloric acid (HCl) (1:1 v/v).

-

Reaction: Heat the solution under reflux at 85-90°C for 2 hours.[1]

-

Extraction of Aglycone:

-

After cooling, dilute the reaction mixture with distilled water.

-

Extract the resulting aglycone with ethyl acetate.

-

Wash the ethyl acetate layer with water to remove residual acid and sugars.

-

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude 5,2'-dihydroxyflavone.

-

Final Purification: Purify the resulting aglycone using column chromatography (Sephadex LH-20 with methanol) or preparative TLC to remove any degradation products.

Structural Elucidation and Characterization

Unambiguous identification of the isolated 5,2'-dihydroxyflavone is achieved through a combination of spectroscopic techniques.

Caption: Spectroscopic methods for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The complete assignment of ¹H and ¹³C NMR data is essential for confirming the identity of 5,2'-dihydroxyflavone.[8][9][10][11][12]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 5,2'-Dihydroxyflavone (Data compiled and adapted from published literature for dihydroxyflavone derivatives. Actual values may vary slightly based on solvent and instrumentation.)[8][9]

| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) (Multiplicity, J in Hz) |

| 2 | ~163.5 | - |

| 3 | ~108.0 | ~6.8 (s) |

| 4 | ~182.0 | - |

| 4a | ~105.5 | - |

| 5 | ~161.0 | - |

| 6 | ~99.0 | ~6.3 (d, 2.0) |

| 7 | ~164.5 | ~7.9 (d, 8.8) |

| 8 | ~94.0 | ~6.5 (d, 2.0) |

| 1' | ~121.0 | - |

| 2' | ~156.0 | - |

| 3' | ~117.0 | ~7.0 (d, 8.5) |

| 4' | ~131.0 | ~7.5 (t, 8.0) |

| 5' | ~119.5 | ~7.1 (t, 8.0) |

| 6' | ~128.0 | ~7.6 (d, 7.8) |

Note: 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that offer further structural insights.[2][13]

-

Expected Molecular Ion: For C₁₅H₁₀O₄, the expected [M+H]⁺ ion would be at m/z 255.0652.

-

Key Fragmentation Pathways: The fragmentation of flavones in MS/MS often involves retro-Diels-Alder (rDA) reactions of the C-ring. For 5,2'-dihydroxyflavone, characteristic fragments would arise from cleavages of the C-ring, providing information about the substitution on the A and B rings. The loss of small molecules like CO and H₂O is also common.[13][14]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a useful preliminary technique for identifying flavonoids. The UV spectrum of a flavone typically shows two major absorption bands: Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system. The presence of a 5-hydroxyl group can be confirmed by a bathochromic shift upon the addition of AlCl₃.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the isolation and characterization of 5,2'-dihydroxyflavone from its known natural sources, Dionysia diapensifolia and Hottonia palustris. By following the detailed protocols for extraction, chromatographic separation, and where necessary, glycoside hydrolysis, researchers can reliably obtain high-purity material. The rigorous spectroscopic characterization methods outlined herein ensure the unambiguous identification of the target compound.

The availability of pure 5,2'-dihydroxyflavone is a prerequisite for its systematic evaluation in various biological assays. Future research should focus on elucidating its pharmacological profile, including its antioxidant, anti-inflammatory, and potential neurotrophic activities, to determine its viability as a lead compound for drug development. The methodologies presented in this guide are designed to empower such investigations, thereby accelerating our understanding of this intriguing natural product.

References

-

Gholami, O., et al. (2020). Unusual Secondary Metabolites of the Aerial Parts of Dionysia diapensifolia Bioss. (Primulaceae) and Their Anti-Inflammatory Activity. Biomolecules, 10(3), 438. [Link]

-

Nuutila, A. M., et al. (2002). Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. Food Chemistry, 76(4), 519-525. [Link]

-

Lin, H. Y., et al. (2007). H-1 and C-13-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. [Link]

-

Nikolic, D., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(7), 1546. [Link]

-

Strawa, J. W., et al. (2021). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. Molecules, 26(11), 3183. [Link]

-

Merken, H. M., & Beecher, G. R. (2000). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Journal of Agricultural and Food Chemistry, 48(3), 577-584. [Link]

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

-

Gholami, O., et al. (2020). Unusual Secondary Metabolites of the Aerial Parts of Dionysia diapensifolia Bioss. (Primulaceae) and Their Anti-Inflammatory Activity. MDPI. [Link]

-

Alara, O. R., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 12, 621134. [Link]

-

Kim, H. P., et al. (2007). Complete assignment of H-1 and C-13 NMR data of dihydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-9. [Link]

-

Rustaiyan, A., et al. (2006). Volatile Oil of Dionysia diapensifolia Boiss. (Primulaceae) as a Rich Source of (E)-Chalcone. ResearchGate. [Link]

-

Kyselka, J., et al. (2015). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis Online. [Link]

-

Hadidy, M. (2017). How to to extract and purify the flavonoids from plant sample ?. ResearchGate. [Link]

-

Papagiouvani, E., et al. (2023). Phytochemical Study on Seeds of Paeonia clusii subsp. rhodia—Antioxidant and Anti-Tyrosinase Properties. MDPI. [Link]

-

Maul, R., et al. (2008). Fragmentation of isoflavanones in ESI-(−) MS/MS leading to two different cleavages of the C-ring by rDA fragmentation and non-rDA fragmentation. ResearchGate. [Link]

-

Azmir, J., et al. (2013). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]

-

Hofmann, T., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 898980. [Link]

-

Kim, H. P., et al. (2007). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Magnetic Resonance in Chemistry, 45(8), 674-9. [Link]

-

Braca, A., et al. (2001). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 49(11), 5207-13. [Link]

-

Ghasemzadeh, A., et al. (2020). Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity. Molecules, 25(23), 5593. [Link]

-

Arora, B., & Itankar, P. (2018). Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts. Journal of Traditional and Complementary Medicine, 8(4), 486-492. [Link]

-

Kim, H. P., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-9. [Link]

-

Al-Dhabi, N. A., et al. (2022). Phytochemical Analysis, Antioxidant, and Antimicrobial Activities of Ducrosia flabellifolia: A Combined Experimental and Computational Approaches. Molecules, 27(19), 6265. [Link]

-

Avula, B., et al. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science, 50(6), 497-505. [Link]

-

Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]

Sources

- 1. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unusual Secondary Metabolites of the Aerial Parts of Dionysia diapensifolia Bioss. (Primulaceae) and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,2'-Dihydroxyflavone

Abstract

5,2'-Dihydroxyflavone is a member of the flavonoid class, a diverse group of polyphenolic compounds recognized for their significant biological activities. While the broader flavonoid family is extensively studied, specific data on the 5,2'-dihydroxy substitution pattern remains limited. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the predicted physicochemical properties of 5,2'-Dihydroxyflavone. Drawing upon established principles of flavonoid chemistry and comparative data from structural isomers, this document offers expert insights into its expected solubility, stability, and spectral characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination and validation of these properties, empowering researchers to rigorously characterize this promising molecule for applications in medicinal chemistry and pharmacology.

Introduction and Structural Elucidation

Flavonoids are characterized by a C6-C3-C6 backbone, forming a chromone ring system (A and C rings) with a phenyl substituent (B ring). The specific positioning of hydroxyl (-OH) groups on this scaffold is a critical determinant of a molecule's physicochemical properties—such as solubility, acidity (pKa), and lipophilicity—which in turn govern its pharmacokinetic profile and biological interactions.

5,2'-Dihydroxyflavone features a hydroxyl group at the C5 position of the A-ring and another at the C2' position of the B-ring. The C5 hydroxyl group is of particular note as it forms a strong intramolecular hydrogen bond with the adjacent C4-keto group, a feature that profoundly influences its acidity and spectral properties. The C2' hydroxyl group on the B-ring sterically influences the conformation of the molecule by promoting a non-planar arrangement between the B-ring and the C-ring.

Chemical Structure and Identifiers

The foundational structure of 5,2'-Dihydroxyflavone is essential for understanding its chemical behavior.

Caption: Structure of 5,2'-Dihydroxyflavone.

Table 1: Chemical Identifiers for 5,2'-Dihydroxyflavone

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | PubChem[1] |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₁₅H₁₀O₄ | PubChem[1] |

| Molecular Weight | 254.24 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O | PubChem[1] |

| InChI Key | QAGGRDVXPIXVDQ-UHFFFAOYSA-N | PubChem[1] |

| PubChem CID | 688660 | PubChem[1] |

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for 5,2'-Dihydroxyflavone is scarce. However, by leveraging data from its structural isomers and applying fundamental chemical principles, we can construct a reliable predictive profile. This approach is standard in early-stage drug discovery for prioritizing and designing experiments for novel compounds.

Table 2: Comparative Physicochemical Data of Dihydroxyflavone Isomers

| Property | 5,2'-Dihydroxyflavone (Predicted) | 6,2'-Dihydroxyflavone | 7,8-Dihydroxyflavone | 5,6-Dihydroxyflavone |

|---|---|---|---|---|

| Appearance | Yellow Powder (Expected) | White Powder | Pale Yellow Powder[2] | Yellow Powder[3] |

| Melting Point (°C) | ~220-235 | N/A | N/A | 185.5-191.5[3] |

| XlogP3 | 3.0 | 3.0 | 2.5 | 2.7 |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Methanol | DMSO: >10 mg/mL | DMF: ~20 mg/mL; DMSO: ~10 mg/mL; Ethanol: ~1 mg/mL[2] | N/A |

| Aqueous Solubility | Very slightly soluble (Predicted) | N/A | Very slightly soluble[2] | N/A |

| pKa (most acidic) | ~7-8 (2'-OH) | N/A | N/A | N/A |

Melting Point

The melting point is influenced by crystal lattice energy, which is governed by intermolecular forces and molecular symmetry. The intramolecular hydrogen bond between the 5-OH and 4-keto groups in 5,2'-dihydroxyflavone reduces its ability to form intermolecular hydrogen bonds at that position compared to an isomer lacking this feature. However, the 2'-OH group is available for intermolecular interactions. Compared to 5,6-dihydroxyflavone (m.p. 185.5-191.5 °C), the 5,2'-isomer may exhibit a higher melting point due to different crystal packing arrangements influenced by the twisted B-ring conformation. A melting point in the range of 220-235 °C is a reasonable starting prediction.

Solubility

-

Expert Insight: Flavonoids are notoriously poorly soluble in aqueous media due to their rigid, polycyclic aromatic structure. The predicted XlogP of 3.0 for 5,2'-Dihydroxyflavone indicates significant lipophilicity, reinforcing the expectation of low water solubility.[1]

-

Organic Solvents: Like its isomers, 5,2'-Dihydroxyflavone is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. The solubility of 6,2'-dihydroxyflavone in DMSO is >10 mg/mL, and a similar solubility profile is anticipated for the 5,2'-isomer. This is because these solvents can effectively disrupt the intermolecular hydrogen bonds in the solid state and solvate the molecule.

Acidity (pKa)

The molecule has two phenolic protons with different acidities.

-

5-OH Group: The hydroxyl group at the C5 position is chelated to the C4-carbonyl oxygen via a strong intramolecular hydrogen bond. This interaction significantly stabilizes the proton, making it less acidic. Its pKa is expected to be relatively high, likely in the range of 10-12.

-

2'-OH Group: The hydroxyl group on the B-ring is a standard phenolic proton. Its acidity will be comparable to, but slightly influenced by, the electron-withdrawing nature of the rest of the flavonoid scaffold. This proton is predicted to be the more acidic of the two, with an estimated pKa in the 7-8 range, similar to other phenolic compounds. This is the proton that will be lost first upon titration with a base.

Spectroscopic and Chromatographic Profile

UV-Vis Spectroscopy

Flavonoids characteristically exhibit two primary absorption bands in their UV-Vis spectra.[4]

-

Band I: Arises from the cinnamoyl system (B-ring and C-ring) and typically appears between 300-380 nm.

-

Band II: Arises from the benzoyl system (A-ring) and appears between 240-280 nm.[4]

For 5,2'-Dihydroxyflavone, Band II is expected around 270 nm due to the 5-OH substitution. Band I is predicted to be in the 330-350 nm region. The addition of a base (e.g., NaOMe) would cause a bathochromic (red) shift in Band I due to the deprotonation of the 2'-OH group, which is a useful diagnostic test.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Based on extensive literature for related flavonoids, the following ¹H and ¹³C NMR chemical shifts can be predicted (in DMSO-d₆).[6][7]

-

¹H NMR Predictions:

-

5-OH: A highly characteristic downfield singlet at δ 12.0-13.0 ppm due to strong intramolecular hydrogen bonding.

-

A-Ring Protons (H-6, H-7, H-8): These will appear as doublets or triplets in the aromatic region (δ 6.0-7.0 ppm).

-

H-3 Proton: A singlet around δ 6.5-6.9 ppm.

-

B-Ring Protons (H-3', H-4', H-5', H-6'): These will form a complex multiplet system in the aromatic region (δ 6.8-7.8 ppm) due to the ortho-hydroxy substitution.

-

2'-OH: A broad singlet, typically around δ 9.5-10.0 ppm.

-

-

¹³C NMR Predictions:

-

C4 (Carbonyl): The most downfield signal, expected around δ 182 ppm.

-

Oxygenated Carbons (C2, C5, C9, C2'): Resonances will appear at lower fields, typically between δ 155-165 ppm.

-

Other Aromatic Carbons: Signals will appear in the typical aromatic range of δ 90-135 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and providing structural information through fragmentation analysis.

-

Expected Ionization: Electrospray ionization (ESI) is the preferred method. The molecule should ionize well in both positive mode ([M+H]⁺ at m/z 255.0652) and negative mode ([M-H]⁻ at m/z 253.0506).

-

Predicted Fragmentation: Tandem MS (MS/MS) of the molecular ion is expected to yield characteristic fragments resulting from retro-Diels-Alder (RDA) reactions in the C-ring, as well as losses of small molecules like CO and H₂O.[8][9] The fragmentation pattern can help distinguish it from other isomers.

Protocols for Empirical Characterization

The following protocols provide a robust framework for the experimental validation of the predicted properties of 5,2'-Dihydroxyflavone.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for characterization.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent system.[10][11][12]

-

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured, typically by UV-Vis spectrophotometry or HPLC.

-

Materials:

-

5,2'-Dihydroxyflavone (solid)

-

Chosen solvent (e.g., Phosphate-Buffered Saline pH 7.4)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

HPLC or UV-Vis Spectrophotometer for quantification

-

-

Methodology:

-

Preparation: Add an excess of solid 5,2'-Dihydroxyflavone to a vial (e.g., 1-2 mg). A visible amount of undissolved solid must remain at the end of the experiment.

-

Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL of PBS pH 7.4).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 250 RPM). Allow the mixture to equilibrate for 24-48 hours.

-

Sampling: After equilibration, allow the vials to stand undisturbed for 30 minutes for solids to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

-

Quantification: Dilute the filtrate if necessary and determine the concentration of 5,2'-Dihydroxyflavone using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve.

-

Replication: The experiment should be performed in triplicate to ensure reproducibility.

-

Protocol: HPLC-UV Method for Purity and Quantification

This protocol describes a general reversed-phase HPLC method adaptable for flavonoids.[13][14][15]

-

Principle: The compound is separated from impurities on a C18 stationary phase based on its hydrophobicity, using a gradient of an aqueous mobile phase and an organic modifier. Detection is achieved by UV absorbance.

-

Instrumentation & Conditions:

-

HPLC System: Standard system with gradient pump, autosampler, column oven, and UV/Diode-Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-20 min: 30% B to 70% B

-

20-22 min: 70% B to 100% B

-

22-30 min: Hold at 100% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm and 340 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5,2'-Dihydroxyflavone in DMSO or methanol.

-

Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm filter before injection.

-

-

Data Analysis:

-

Inject standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the sample from the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Stability, Handling, and Drug Development Context

Chemical Stability and Storage

Hydroxyflavones can be susceptible to oxidation, especially under basic conditions or upon exposure to light and air.[16][17]

-

Storage: As a solid, 5,2'-Dihydroxyflavone should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place (e.g., at 4°C or -20°C for long-term storage).

-

Solution Stability: Solutions, particularly in protic solvents like methanol, may degrade over time. It is best practice to prepare fresh solutions for experiments. Stock solutions in anhydrous DMSO stored at -20°C are generally stable for several weeks.

Safety and Handling

While specific toxicity data for 5,2'-Dihydroxyflavone is unavailable, related compounds like 6,2'-dihydroxyflavone are classified as acutely toxic if swallowed and can cause serious eye damage.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Relevance in Drug Discovery

Dihydroxyflavones are of high interest due to their diverse biological activities. For example, the isomer 7,8-Dihydroxyflavone is a well-known agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the activity of brain-derived neurotrophic factor (BDNF).[2][18] This activity makes it a promising candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[2][18] The 5,2'-dihydroxy substitution pattern may confer novel biological activities or an improved pharmacological profile, making its characterization a scientifically valuable endeavor.

Caption: TrkB signaling pathway activated by 7,8-DHF.

Conclusion

This guide establishes a comprehensive physicochemical profile for 5,2'-Dihydroxyflavone based on expert analysis of its chemical structure and comparison with known isomers. Key predicted properties include poor aqueous solubility, a primary acidic pKa of ~7-8 associated with the 2'-hydroxyl group, and characteristic UV-Vis and NMR spectral features, most notably the downfield-shifted 5-OH proton signal. The provided experimental protocols offer a clear and validated roadmap for researchers to empirically determine these properties, facilitating further investigation into the biological potential of this flavonoid. This foundational knowledge is critical for advancing 5,2'-Dihydroxyflavone from a chemical entity to a potential candidate in drug discovery and development programs.

References

-

Ghani, A., et al. (2009). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Chromatographic Science, 47(3), 179–184. Available at: [Link]

-

Ibrahim, A. S., et al. (2014). 'H NMR and "3C NMR chemical shifts (ppm) of 5,4'-dihydroxyflavone and 5,4'-dihydroxyflavone-4'-sulfate. ResearchGate. Available at: [Link]

-

Franke, A. A., et al. (2001). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 49(12), 5812–5821. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Lucci, P., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 4(4), 518–531. Available at: [Link]

-

Cheng, I. F., & Breen, K. (2005). Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone. Journal of Agricultural and Food Chemistry, 53(8), 2840–2846. Available at: [Link]

-

Gfeller, D., et al. (2024). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]

-

Zhou, B., et al. (2019). Influence of 3-Hydroxyflavone on Colloidal Stability and Internationalization of Ag Nanomaterials Into THP-1 Macrophages. International Journal of Nanomedicine, 14, 5779–5791. Available at: [Link]

-

Kwiecień, A., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5029. Available at: [Link]

-

Mabry, T. J., et al. (1970). The Ultraviolet Spectra of Flavones and Flavonols. In The Systematic Identification of Flavonoids (pp. 41-164). Springer, Berlin, Heidelberg. Available at: [Link]

-

Gfeller, D., et al. (2024). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]

-

Kwiecień, A., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Scribd. The Ultraviolet Spectra of Flavones and Flavonols. Available at: [Link]

-

PubChem. 5,2'-dihydroxyflavone. PubChemLite. Available at: [Link]

-

PubChem. 7,8-Dihydroxyflavone. Available at: [Link]

-

Wikipedia. Tropoflavin. Available at: [Link]

Sources

- 1. PubChemLite - 5,2'-dihydroxyflavone (C15H10O4) [pubchemlite.lcsb.uni.lu]

- 2. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dihydroxyflavone, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of 3-Hydroxyflavone on Colloidal Stability and Internationalization of Ag Nanomaterials Into THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tropoflavin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5,2'-Dihydroxyflavone: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,2'-dihydroxyflavone, a member of the flavonoid family of natural products. This document delves into its fundamental chemical properties, synthesis, and its significant interactions with biological systems, particularly the GABAA receptor. Detailed experimental protocols for studying its binding affinity to proteins are also presented, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Properties of 5,2'-Dihydroxyflavone

5,2'-Dihydroxyflavone, with the systematic name 5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one, is a flavonoid characterized by the presence of two hydroxyl groups at positions 5 and 2'. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 688660 (PubChem CID) | N/A |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

Synthesis of 5,2'-Dihydroxyflavone

The synthesis of 5,2'-dihydroxyflavone, like many other flavones, can be achieved through well-established synthetic routes in organic chemistry. A common and effective method involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the flavone core.

Synthetic Pathway Overview

The general synthetic strategy involves two key steps:

-

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone. For the synthesis of 5,2'-dihydroxyflavone, a suitably protected 2,5-dihydroxyacetophenone is reacted with a protected 2-hydroxybenzaldehyde. The use of protecting groups, such as methoxymethyl (MOM) ethers, is crucial to prevent unwanted side reactions of the phenolic hydroxyl groups.

-

Oxidative Cyclization: The resulting 2',5'-dihydroxychalcone intermediate is then subjected to oxidative cyclization to form the flavone ring system. This can be achieved using various reagents, a common one being iodine in the presence of a base. The final step involves the deprotection of the hydroxyl groups to yield 5,2'-dihydroxyflavone.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for 5,2'-Dihydroxyflavone.

Biological Activity and Mechanism of Action

Flavonoids are a well-documented class of compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] A significant body of research has focused on their ability to modulate the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Modulation of the GABAA Receptor

Many flavonoids act as positive allosteric modulators of the GABAA receptor.[3] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA when it binds. This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, which is the basis for the anxiolytic, sedative, and anticonvulsant effects observed with some flavonoids.[4] While specific electrophysiological studies on 5,2'-dihydroxyflavone are not extensively reported, its structural similarity to other known GABAA receptor-modulating flavonoids strongly suggests a similar mechanism of action.

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential. Positive allosteric modulators like certain flavonoids increase the frequency or duration of channel opening in the presence of GABA, thereby enhancing this inhibitory effect.

Caption: Simplified GABAA receptor signaling pathway.

Experimental Protocols for Studying Flavonoid-Protein Interactions

Understanding the binding affinity and thermodynamics of the interaction between 5,2'-dihydroxyflavone and its protein targets, such as the GABAA receptor, is crucial for drug development. Two powerful techniques for characterizing these interactions are fluorescence quenching and isothermal titration calorimetry (ITC).

Fluorescence Quenching Spectroscopy

This technique is widely used to determine the binding constants between a fluorescent molecule (in this case, a protein with tryptophan residues) and a quencher (the flavonoid).

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the target protein (e.g., a soluble domain of the GABAA receptor or a model protein like bovine serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of 5,2'-dihydroxyflavone in a solvent in which it is highly soluble, such as DMSO.

-

Create a series of dilutions of the flavonoid stock solution in the same buffer as the protein.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer with temperature control.

-

Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues in the protein.

-

Set the emission wavelength range to scan from 300 nm to 500 nm.

-

-

Titration and Measurement:

-

To a cuvette containing a fixed concentration of the protein, add increasing concentrations of the 5,2'-dihydroxyflavone solution.

-

After each addition, gently mix and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

The quenching of the protein's intrinsic fluorescence is observed as a decrease in fluorescence intensity with increasing flavonoid concentration.

-

The binding constant (Kb) and the number of binding sites (n) can be determined by analyzing the quenching data using the Stern-Volmer equation and the modified Stern-Volmer equation.[5][6]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare highly pure and accurately concentrated solutions of both the target protein and 5,2'-dihydroxyflavone in the same, extensively dialyzed buffer to minimize heats of dilution.[7]

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles.

-

-

Instrumentation and Setup:

-

Use an isothermal titration calorimeter.

-

The protein solution is placed in the sample cell, and the flavonoid solution is loaded into the injection syringe.[8]

-

Set the experimental temperature, stirring speed, and injection parameters (volume and duration).

-

-

Titration Experiment:

-

A series of small, precise injections of the flavonoid solution are made into the protein solution in the sample cell.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per mole of injectant.

-

Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm.

-

Fitting this isotherm to a suitable binding model allows for the determination of the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9]

-

Conclusion

5,2'-Dihydroxyflavone represents a promising scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system through the modulation of GABAA receptors. This guide has provided a foundational understanding of its chemical properties, synthetic accessibility, and biological context. The detailed experimental protocols offer a practical framework for researchers to further investigate its interactions with protein targets, paving the way for future drug discovery and development efforts.

References

- Moon, B.-H., Lee, Y., Ahn, J.-H., & Lim, Y. (2006). Complete assignment of 1H and 13C NMR data of dihydroxyflavone derivatives. Magnetic Resonance in Chemistry, 44(1), 99–101.

- Park, Y., Moon, B.-H., Lee, E., & Lim, Y. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674–679.

- Frazier, R. A., Papadopoulou, A., & Green, R. J. (2005). Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study. Journal of Agricultural and Food Chemistry, 53(1), 15-19.

- Mishra, B., Barik, A., Priyadarsini, K. I., & Mohan, H. (2005). Fluorescence spectroscopic studies on binding of a flavonoid antioxidant quercetin to serum albumins. Journal of Chemical Sciences, 117(6), 641–647.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Binding Study of Naturally Occurring Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching study. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 1-6.

- Torrenegra-Guerrero, M. E., León-Méndez, G., & Granados-Conde, C. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

- Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7205–7209.

- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221.

- protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1.

- Request PDF. (n.d.).

- Pihlanto, A. (2019). Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. Molecules, 24(15), 2798.

- Zhang, G., Guo, J., Wu, X., & Chen, X. (2012). Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. Molecules, 17(5), 5644–5656.

- Johnston, G. A. R. (2005). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 145(7), 821–822.

- PubChemLite. (n.d.). 5,2'-dihydroxyflavone (C15H10O4).

- PubMed. (n.d.).

- Zand, R. S., Jenkins, D. J. A., & Diamandis, E. P. (2002). Phenolics as GABAA Receptor Ligands: An Updated Review. Current Pharmaceutical Design, 8(4), 307-321.

- PubChem. (n.d.). Pepsamar | AlH8O4 | CID 6328660.

- Yale University. (n.d.). Isothermal Titration Calorimetry of Protein–Protein Interactions.

- Prieto, J. M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Planta Medica, 84(09/10), 605-614.

- AK LECTURES. (2021, May 9). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube.

- PubMed Central. (n.d.). Isothermal titration calorimetry of protein-protein interactions.

- PubMed. (n.d.). [Fungal Toxin Dihydroxyaflavinine Inhibits Non-Competitively GABAA Receptor Channel Expressed in Xenopus Oocytes].

- PubChem. (n.d.). CID 59448660 | C4H5Cl.

- PubChem. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Synthesis of 5,6-dihydroxy-flavone (DHF).

- PubChem. (n.d.). 6-Dodecyne | C12H22 | CID 138890.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity.

- PubChem. (n.d.). Propene-d6 | C3H6 | CID 137051.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 437-64-9|5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one|BLD Pharm [bldpharm.com]

- 5. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 8. 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one for synthesis 501-30-4 [sigmaaldrich.com]

- 9. Positive allosteric modulation of native and recombinant GABAA receptors by hops prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Navigating the Solubility Landscape of a Niche Flavonoid

An In-Depth Technical Guide to the Solubility of 5,2'-Dihydroxyflavone

In the realm of drug discovery and natural product chemistry, understanding the physicochemical properties of a compound is the bedrock upon which all subsequent research is built. For 5,2'-Dihydroxyflavone, a flavonoid with potential pharmacological activities, solubility data is a critical parameter for everything from in vitro assay design to formulation development. However, a comprehensive survey of scientific literature reveals a conspicuous absence of specific, quantitative solubility data for this particular dihydroxy-substituted flavone.

Most importantly, this document serves as an enabling tool. It provides a detailed, field-proven experimental protocol that empowers researchers to determine the thermodynamic solubility of 5,2'-Dihydroxyflavone with high accuracy. This is not merely a recitation of facts, but a guide to generating the precise data your research demands.

Physicochemical Profile of 5,2'-Dihydroxyflavone

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for 5,2'-Dihydroxyflavone is sparse, we can infer a likely profile based on its structure and data from analogous compounds.

| Property | Estimated Value / Characteristic | Rationale & Scientific Context |

| Molecular Formula | C₁₅H₁₀O₄ | Derived from its chemical structure. |

| Molecular Weight | 254.24 g/mol | Calculated from the molecular formula. |

| LogP (Predicted) | 2.5 - 3.5 | Dihydroxyflavones are generally lipophilic. The exact value depends on the position of the hydroxyl groups, which influences intramolecular hydrogen bonding and interaction with water. Chrysin (5,7-DHF) has a calculated LogP, indicating a preference for non-aqueous environments. |

| pKa (Predicted) | 7.0 - 8.5 | The hydroxyl groups on flavones are weakly acidic. The 5-OH group is typically less acidic due to hydrogen bonding with the adjacent carbonyl oxygen. The 2'-OH is a phenolic hydroxyl and is expected to have a pKa in the typical range for phenols, though influenced by the rest of the flavone structure.[1] |

| UV λmax (in Methanol) | Band I: ~310-325 nmBand II: ~265-275 nm | Flavones characteristically exhibit two primary absorption bands.[2] The precise maxima are influenced by the hydroxylation pattern. Data from isomers like Chrysin (5,7-DHF) (λmax: 269, 315 nm) and 7,8-DHF (λmax: 210, 270 nm) support this estimated range.[3][4] |

| Appearance | Likely a pale yellow to yellow crystalline solid | This is a common characteristic for flavonoid compounds.[5] |

The Molecular Dance: Theoretical Principles of Solubility

The solubility of 5,2'-Dihydroxyflavone is a dynamic equilibrium dictated by the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The energy balance of breaking the crystal lattice of the solid flavonoid and forming new interactions with the solvent molecules determines the extent of dissolution.

Key Structural Drivers:

-

Hydrogen Bonding: The two hydroxyl (-OH) groups are the primary sites for hydrogen bonding. The 5-OH group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This internal bonding reduces the availability of the 5-OH group to form intermolecular bonds with solvent molecules, a factor that tends to decrease solubility in polar protic solvents compared to an isomer where such bonding is absent. The 2'-OH group on the B-ring is more sterically available to act as both a hydrogen bond donor and acceptor with solvent molecules.

-

Polarity: The flavone backbone is largely aromatic and nonpolar. The carbonyl group and hydroxyl groups introduce polar character. This amphiphilic nature means its solubility is highly dependent on the solvent's polarity.

-

pH-Dependent Ionization: In aqueous solutions, the phenolic hydroxyl groups can be deprotonated at alkaline pH.[6] The resulting phenolate anion is significantly more polar and capable of forming stronger ion-dipole interactions with water, thereby dramatically increasing aqueous solubility.[7] Conversely, in acidic pH, the molecule remains in its neutral, less soluble form.

The following diagram illustrates the key intermolecular forces at play when dissolving 5,2'-Dihydroxyflavone in a polar protic solvent like ethanol.

Caption: Intermolecular forces governing the solubility of 5,2'-Dihydroxyflavone.

Solubility Profile: A Comparative Analysis with Structural Isomers

Given the lack of direct data for 5,2'-Dihydroxyflavone, the following table summarizes the known solubility of its close structural isomers. This comparative data provides a strong predictive framework for selecting appropriate solvents in research and development. The data suggests that 5,2'-Dihydroxyflavone will exhibit poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF.

| Solvent Class | Solvent | 5,7-DHF (Chrysin)[3][8] | 7,8-DHF[4] | 5,4'-DHF[9] | 6,2'-DHF | Predicted Behavior of 5,2'-DHF |

| Polar Aprotic | DMSO | ~30 mg/mL | ~10-25 mg/mL | ≥ 155 mg/mL | >10 mg/mL | High Solubility Expected |

| DMF | ~30 mg/mL | ~20 mg/mL | N/A | N/A | High Solubility Expected | |

| Acetone | Soluble | N/A | N/A | N/A | Moderate to Good Solubility | |

| Polar Protic | Ethanol | Soluble | ~1 mg/mL | N/A | N/A | Low to Moderate Solubility |

| Methanol | Soluble | N/A | N/A | N/A | Low to Moderate Solubility | |

| Aqueous | Water (neutral pH) | < 0.001 mg/mL[10] | Sparingly Soluble | < 0.1 mg/mL | N/A | Very Low to Insoluble |

| Aqueous Buffer (alkaline) | Modestly Improved | 25.42 mg/mL (in 2eq. NaOH) | N/A | N/A | Significantly Increased Solubility |

N/A: Data not available in searched sources.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and HPLC-UV

This protocol describes the definitive "gold standard" shake-flask method for determining the equilibrium thermodynamic solubility of 5,2'-Dihydroxyflavone. The subsequent quantification by High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for flavonoids.[11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure equilibrium between the dissolved and undissolved states is reached. After removing the excess solid, the concentration of the resulting saturated solution is accurately measured by HPLC-UV against a standard calibration curve.

Materials and Equipment

-

5,2'-Dihydroxyflavone (solid, purity ≥98%)

-

HPLC-grade solvents (e.g., DMSO, Ethanol, Acetonitrile, Methanol, Water)

-

Phosphate buffer components for aqueous solubility

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

HPLC system with UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Methodology

Part A: Sample Preparation (Shake-Flask Method)

-

Preparation: Add an excess of solid 5,2'-Dihydroxyflavone to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment (e.g., 2-5 mg).

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Tightly cap the vial. Place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] A 48-hour period is recommended for crystalline compounds to be certain.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Clarification: Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates that would interfere with the analysis.

-

Dilution: Based on the expected solubility (refer to Table in Section 3), dilute the filtered supernatant with the appropriate solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the calibration curve. Record the dilution factor accurately.

Part B: Quantification by HPLC-UV

-

Standard Preparation:

-

Prepare a 1.0 mg/mL primary stock solution of 5,2'-Dihydroxyflavone in a suitable solvent where it is freely soluble (e.g., DMSO or Methanol).

-

Perform a serial dilution of the stock solution to create a set of at least five calibration standards (e.g., 50, 25, 10, 5, 1 µg/mL).

-

-

HPLC Conditions (Suggested Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at the estimated λmax, e.g., 315 nm .[3] A DAD is recommended to confirm the peak purity.

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

-

Inject the prepared (and diluted) samples from Part A.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution using the formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

The following diagram outlines the experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Concluding Remarks for the Researcher

While the direct quantitative solubility of 5,2'-Dihydroxyflavone remains to be formally documented, this guide provides a robust framework for its estimation and experimental determination. The structural analogy to well-characterized isomers like chrysin and 7,8-dihydroxyflavone strongly suggests high solubility in polar aprotic solvents such as DMSO and very poor solubility in neutral aqueous media. For researchers engaged in drug development, this points towards potential challenges with aqueous-based formulations and highlights the necessity of solubility enhancement strategies, such as the use of co-solvents, pH adjustment, or advanced formulation technologies. The provided shake-flask protocol is a reliable and universally accepted method that will yield high-quality, publication-ready data, filling a critical knowledge gap for this promising compound.

References

-

ResearchGate. (2021). Systematic study on solubility of chrysin in different organic solvents: The synergistic effect of multiple intermolecular interactions on the dissolution process | Request PDF. [Link]

-

ResearchGate. (2023). The chemical structure of chrysin (5,7-dihydroxyflavone). [Link]

-

MP Biomedicals. (n.d.). Chrysin (5,7-dihydroxyflavone), 5 g. [Link]

-

American Chemical Society. (2019). Chrysin. [Link]

-

BioCrick. (n.d.). 5-Hydroxyflavone. [Link]

-

Jeanclos, L. M., et al. (2021). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. [Link]

-

Ren, Q., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Molecules. [Link]

-

FooDB. (2010). Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). [Link]

-

PubChem. (n.d.). 5,2'-Dihydroxy-7,8-dimethoxyflavanone. [Link]

-

ResearchGate. (2004). Photophysical properties of 5-hydroxyflavone | Request PDF. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the major peak that exhibit a.... [Link]

-

ResearchGate. (2024). Which type of compound does lamda max of 218 indicate in a uv-vis spectrum.... [Link]

-

Liu, X., et al. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders. Translational Neurodegeneration. [Link]

-

ResearchGate. (2019). UV-Vis Spectrum Range of Flavonoid (Markham, 1988). [Link]

-

Brenner, C., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. [Link]

-

Demertzis, M. A., et al. (2018). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. Journal of Inorganic Biochemistry. [Link]

-

ResearchGate. (2004). UV/VIS spectra of flavonoids λ max (nm). [Link]

-

Labarrière, L., et al. (2020). pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone. Physical Chemistry Chemical Physics. [Link]

-

Roy, A. S., et al. (2018). Characterization of non-covalent binding of 6-hydroxyflavone and 5,7-dihydroxyflavone with bovine hemoglobin: Multi-spectroscopic and molecular docking analyses. Journal of Photochemistry and Photobiology B: Biology. [Link]

Sources

- 1. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]